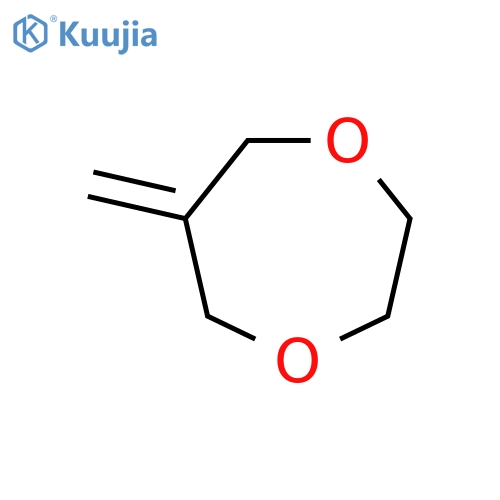Cas no 28544-86-7 (6-Methylidene-1,4-dioxepane)

6-Methylidene-1,4-dioxepane structure
商品名:6-Methylidene-1,4-dioxepane
6-Methylidene-1,4-dioxepane 化学的及び物理的性質
名前と識別子
-
- 6-Methylene-1,4-dioxepane
- 6-methylidene-1,4-dioxepane
- 6-Methylene-[1,4]dioxepane
- SB36380
- 6-Methylidene-1,4-dioxepane
-
- MDL: MFCD30332739
- インチ: 1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2
- InChIKey: DQXYFBLUOIXBIY-UHFFFAOYSA-N
- ほほえんだ: O1CC(=C)COCC1
計算された属性
- せいみつぶんしりょう: 114.068079557g/mol
- どういたいしつりょう: 114.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 78.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 18.5
6-Methylidene-1,4-dioxepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-208664-0.05g |
6-methylidene-1,4-dioxepane |
28544-86-7 | 95% | 0.05g |
$278.0 | 2023-09-16 | |
| Enamine | EN300-208664-5.0g |
6-methylidene-1,4-dioxepane |
28544-86-7 | 95% | 5g |
$3479.0 | 2023-05-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0737-500mg |
6-Methylene-[1,4]dioxepane |
28544-86-7 | 96% | 500mg |
¥7432.35 | 2025-01-21 | |
| eNovation Chemicals LLC | Y1294670-500mg |
6-Methylene-[1,4]dioxepane |
28544-86-7 | 95% | 500mg |
$950 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1294670-5g |
6-Methylene-[1,4]dioxepane |
28544-86-7 | 95% | 5g |
$5465 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0737-250mg |
6-Methylene-[1,4]dioxepane |
28544-86-7 | 96% | 250mg |
¥5228.88 | 2025-01-21 | |
| Enamine | EN300-208664-1g |
6-methylidene-1,4-dioxepane |
28544-86-7 | 95% | 1g |
$1200.0 | 2023-09-16 | |
| Enamine | EN300-208664-5g |
6-methylidene-1,4-dioxepane |
28544-86-7 | 95% | 5g |
$3479.0 | 2023-09-16 | |
| Aaron | AR01K4XQ-250mg |
6-Methylene-[1,4]dioxepane |
28544-86-7 | 95% | 250mg |
$842.00 | 2025-02-14 | |
| eNovation Chemicals LLC | Y1294670-1g |
6-Methylene-[1,4]dioxepane |
28544-86-7 | 95% | 1g |
$1545 | 2025-02-20 |
6-Methylidene-1,4-dioxepane 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
28544-86-7 (6-Methylidene-1,4-dioxepane) 関連製品
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2230780-65-9(IL-17A antagonist 3)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:28544-86-7)6-Methylidene-1,4-dioxepane

清らかである:99%/99%/99%/99%
はかる:1g/5g/500mg/250mg
価格 ($):1512.0/5348.0/931.0/655.0